molecular formula C10H11ClO2 B12114049 3-(3-Chloro-2-methylphenyl)propanoic acid

3-(3-Chloro-2-methylphenyl)propanoic acid

Cat. No.: B12114049
M. Wt: 198.64 g/mol
InChI Key: OPZLYNMAUSNXDD-UHFFFAOYSA-N
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Description

3-(3-Chloro-2-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H11ClO2 It is a derivative of propanoic acid, where the phenyl ring is substituted with a chlorine atom at the third position and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-2-methylphenyl)propanoic acid typically involves the chlorination of 2-methylphenylpropanoic acid. One common method is the Friedel-Crafts acylation reaction, where 2-methylphenylpropanoic acid is treated with thionyl chloride (SOCl2) to introduce the chlorine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Chloro-2-methylphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(3-Chloro-2-methylphenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The chlorine and methyl groups on the phenyl ring influence its reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

  • 3-(2-Methylphenyl)propanoic acid
  • 3-(3-Methoxyphenyl)propanoic acid
  • 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid

Comparison: 3-(3-Chloro-2-methylphenyl)propanoic acid is unique due to the presence of both chlorine and methyl groups on the phenyl ring, which significantly affects its chemical properties and reactivity. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

3-(3-chloro-2-methylphenyl)propanoic acid

InChI

InChI=1S/C10H11ClO2/c1-7-8(5-6-10(12)13)3-2-4-9(7)11/h2-4H,5-6H2,1H3,(H,12,13)

InChI Key

OPZLYNMAUSNXDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)CCC(=O)O

Origin of Product

United States

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